molecular formula C13H19NO4 B4642179 3,4,5-trimethoxy-N-propylbenzamide

3,4,5-trimethoxy-N-propylbenzamide

Cat. No.: B4642179
M. Wt: 253.29 g/mol
InChI Key: RYJCDOZZSNMNRZ-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-propylbenzamide is a useful research compound. Its molecular formula is C13H19NO4 and its molecular weight is 253.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.13140809 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Interaction Studies

3,4,5-Trimethoxy-N-propylbenzamide, a benzanilide derivative, has been extensively studied for its structural properties. For instance, its X-ray structure packing is influenced by strong N–H···O hydrogen bonds and augmented by C–H···O contacts, forming chains of molecules. A distinctive feature of its structure is the occurrence of C–H···π interactions, linking chains into a three-dimensional network. This extensive study of intermolecular interactions is crucial in understanding the compound's potential applications in various fields, such as material science and pharmaceuticals (Saeed & Simpson, 2012).

Potential Memory Enhancers and Biochemical Activity

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated as potential memory enhancers. These derivatives exhibit acetylcholinesterase-inhibiting activity and have shown promising results in both in vivo and in vitro studies. This suggests their potential use in treating memory-related disorders (Piplani et al., 2018).

Antitumor and Anticancer Research

Research has shown that certain derivatives of 3,4,5-trimethoxybenzamides, such as Trimidox, exhibit antitumor activity by inhibiting ribonucleotide reductase. This inhibition is crucial in the field of cancer chemotherapy, as it offers a new approach to combat tumor growth and proliferation (Szekeres et al., 2004). Additionally, compounds with 3,4,5-trimethoxybenzamide structures have been studied for their antiproliferative activities against various cancer cell lines, highlighting their potential as novel tubulin polymerization inhibitors (Li et al., 2020).

Antiviral Activities

5-Chlorobenzotriazole derivatives, including those with a3,4,5-trimethoxybenzamide structure, have been researched for their antiviral activities. These compounds were tested against a range of RNA and DNA viruses, revealing the potential of certain derivatives as lead compounds for future antiviral drug development. This underscores the significance of 3,4,5-trimethoxybenzamide derivatives in the realm of antiviral research (Ibba et al., 2018).

Neuropharmacological and CNS Applications

Several 3,4,5-trimethoxybenzamides have been synthesized and evaluated for their potential in neuropharmacology, particularly as CNS depressants. Their structures and corresponding pharmacological activities suggest their potential application in the development of neurosedatives with lower side-effect toxicity (Luts, 1971). Furthermore, certain derivatives have shown inhibitory effects on the oxidation of pyruvic acid by rat brain homogenate, indicating a link to anticonvulsant properties (Chaturvedi, Chaudhari, & Parmar, 1972).

Miscellaneous Applications

The compound has also been studied in the synthesis of various derivatives for different applications, such as in the formation of carbon-carbon bonds facilitated by palladium. This research opens avenues for its use in organic synthesis and material science (Vicente et al., 1996). Additionally, derivatives have been synthesized for bioactivity studies, demonstrating their importance in medicinal chemistry and drug development (Jin et al., 2006).

Properties

IUPAC Name

3,4,5-trimethoxy-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-5-6-14-13(15)9-7-10(16-2)12(18-4)11(8-9)17-3/h7-8H,5-6H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYJCDOZZSNMNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.